N-(3,4-dimethoxyphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide
Description
N-(3,4-dimethoxyphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide, referred to as Epirimil, is a synthetic anticonvulsant compound with a structurally complex pharmacophore. Its molecular architecture comprises:
- A thioether-linked indole moiety, critical for binding to molecular targets.
- A 4-methylpiperidinyl-2-oxoethyl side chain, which enhances solubility and modulates pharmacokinetic properties.
Epirimil was identified as a potent anticonvulsant in the maximal electroshock (MES) seizure model, demonstrating 100% protection against seizures in mice at therapeutic doses . Its average effective dose (ED50) was determined via probit analysis, underscoring its efficacy in vivo . Structural characterization was performed using <sup>1</sup>H/<sup>13</sup>C NMR, LS/MS, and elemental analysis .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O4S/c1-18-10-12-28(13-11-18)26(31)16-29-15-24(20-6-4-5-7-21(20)29)34-17-25(30)27-19-8-9-22(32-2)23(14-19)33-3/h4-9,14-15,18H,10-13,16-17H2,1-3H3,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLHZGUCVWSZBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC(=C(C=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 454.6 g/mol. Its structure includes a dimethoxyphenyl group, an indole derivative, and a piperidine moiety, contributing to its diverse biological activities.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting certain enzymes involved in cancer cell proliferation. For instance, studies on similar indole derivatives have demonstrated their ability to inhibit tubulin polymerization, thus affecting microtubule dynamics crucial for cell division .
- Antioxidant Activity : Compounds with similar structures have been reported to exhibit antioxidant properties, potentially reducing oxidative stress in cells .
- Apoptotic Induction : Some studies suggest that this compound may induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
Anticancer Activity
A significant area of research has focused on the anticancer potential of this compound. In vitro studies have demonstrated that the compound can inhibit the growth of various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| A549 (Lung Cancer) | 20 | Inhibition of tubulin polymerization |
| HeLa (Cervical Cancer) | 18 | Modulation of oxidative stress |
These findings suggest that the compound possesses significant anticancer properties, warranting further investigation into its therapeutic potential.
Neuroprotective Effects
Preliminary studies indicate that compounds with similar piperidine and indole structures may exhibit neuroprotective effects. This could be attributed to their ability to modulate neurotransmitter levels and reduce neuroinflammation .
Case Studies
Several case studies have highlighted the biological activity of related compounds:
- Indolesulfonamide Derivatives : A study on indolesulfonamide derivatives showed promising results in inhibiting tumor cell proliferation through tubulin inhibition and apoptosis induction . This suggests that this compound may share similar properties.
- Antioxidant Studies : Research on related compounds demonstrated their ability to scavenge free radicals and reduce oxidative damage in cellular models . This supports the hypothesis that the target compound may also possess antioxidant capabilities.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
The following analysis compares Epirimil with analogs sharing structural motifs (e.g., dimethoxyphenylacetamide core, indole-thioether linkages) or pharmacological targets (e.g., anticonvulsant activity, receptor antagonism).
Structural Analogs with Modified Side Chains or Functional Groups
Key Observations :
- Functional Group Impact : The sulfonyl group in versus Epirimil’s thioether may reduce oxidative metabolism but could hinder target affinity due to steric effects.
- Core Structure Utilization : A-740003 shares the 3,4-dimethoxyphenylacetamide motif but targets P2X7 receptors instead of anticonvulsant pathways, highlighting the scaffold’s versatility.
Pharmacological Comparators in Anticonvulsant Research
- Thienoquinolone Derivatives (e.g., Compound 6): These CDK5/p25 inhibitors (e.g., 1-(4-(((4-chlorophenyl)thio)methyl)-6-hydroxypyrimidin-2-yl)-3-(4-methoxyphenyl)guanidine) share thioether linkages but lack the indole moiety, resulting in divergent mechanisms (kinase inhibition vs. ion channel modulation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
